molecular formula C15H13ClFNO2 B7536756 5-chloro-N-[2-(4-fluorophenyl)ethyl]-2-hydroxybenzamide

5-chloro-N-[2-(4-fluorophenyl)ethyl]-2-hydroxybenzamide

Cat. No. B7536756
M. Wt: 293.72 g/mol
InChI Key: YVBLLQPFVHCEJO-UHFFFAOYSA-N
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Description

5-chloro-N-[2-(4-fluorophenyl)ethyl]-2-hydroxybenzamide, also known as CFEB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CFEB is a benzamide derivative that has been synthesized through a multi-step process.

Mechanism of Action

The mechanism of action of 5-chloro-N-[2-(4-fluorophenyl)ethyl]-2-hydroxybenzamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. 5-chloro-N-[2-(4-fluorophenyl)ethyl]-2-hydroxybenzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 5-chloro-N-[2-(4-fluorophenyl)ethyl]-2-hydroxybenzamide has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
5-chloro-N-[2-(4-fluorophenyl)ethyl]-2-hydroxybenzamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. 5-chloro-N-[2-(4-fluorophenyl)ethyl]-2-hydroxybenzamide has also been shown to inhibit the growth of various tumor cell lines. Additionally, 5-chloro-N-[2-(4-fluorophenyl)ethyl]-2-hydroxybenzamide has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

5-chloro-N-[2-(4-fluorophenyl)ethyl]-2-hydroxybenzamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have low toxicity in animal models. However, 5-chloro-N-[2-(4-fluorophenyl)ethyl]-2-hydroxybenzamide has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, 5-chloro-N-[2-(4-fluorophenyl)ethyl]-2-hydroxybenzamide has a short half-life in vivo, which can limit its efficacy as a therapeutic agent.

Future Directions

There are several future directions for 5-chloro-N-[2-(4-fluorophenyl)ethyl]-2-hydroxybenzamide research. One potential direction is to study the effects of 5-chloro-N-[2-(4-fluorophenyl)ethyl]-2-hydroxybenzamide on other signaling pathways involved in inflammation and pain. Another potential direction is to study the effects of 5-chloro-N-[2-(4-fluorophenyl)ethyl]-2-hydroxybenzamide on other neurodegenerative diseases such as Huntington's disease. Additionally, future research could focus on developing more effective formulations of 5-chloro-N-[2-(4-fluorophenyl)ethyl]-2-hydroxybenzamide that improve its bioavailability and half-life in vivo.

Synthesis Methods

The synthesis of 5-chloro-N-[2-(4-fluorophenyl)ethyl]-2-hydroxybenzamide involves several steps, including the reaction of 4-fluoroacetophenone with ethylmagnesium bromide to produce 2-(4-fluorophenyl)ethanol. This intermediate is then reacted with chlorosulfonic acid to produce 5-chloro-N-[2-(4-fluorophenyl)ethyl]-2-hydroxybenzamide. The final product is purified through recrystallization and characterized using various spectroscopic techniques.

Scientific Research Applications

5-chloro-N-[2-(4-fluorophenyl)ethyl]-2-hydroxybenzamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and antitumor properties. 5-chloro-N-[2-(4-fluorophenyl)ethyl]-2-hydroxybenzamide has also been studied for its potential use as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, 5-chloro-N-[2-(4-fluorophenyl)ethyl]-2-hydroxybenzamide has been shown to have antimicrobial activity against various bacterial strains.

properties

IUPAC Name

5-chloro-N-[2-(4-fluorophenyl)ethyl]-2-hydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClFNO2/c16-11-3-6-14(19)13(9-11)15(20)18-8-7-10-1-4-12(17)5-2-10/h1-6,9,19H,7-8H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVBLLQPFVHCEJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCNC(=O)C2=C(C=CC(=C2)Cl)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-[2-(4-fluorophenyl)ethyl]-2-hydroxybenzamide

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